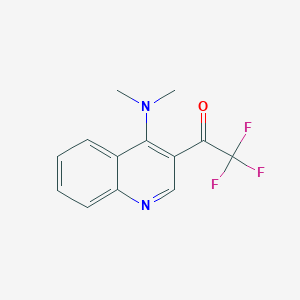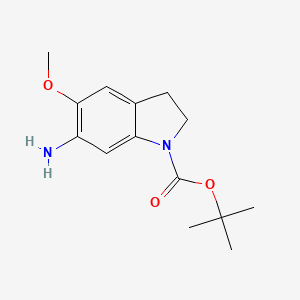![molecular formula C19H15NO B11850239 2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-64-4](/img/structure/B11850239.png)
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-1-(p-tolyl)indéno[1,2-b]pyrrol-4(1H)-one est un composé organique complexe qui appartient à la famille des indéno-pyrroles. Ce composé est caractérisé par sa structure unique, qui comprend un système cyclique fusionné indéno-pyrrole avec un groupe méthyle et un groupe p-tolyle attachés. La présence de ces groupes fonctionnels confère des propriétés chimiques et une réactivité spécifiques au composé, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Méthyl-1-(p-tolyl)indéno[1,2-b]pyrrol-4(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau indéno-pyrrole : La première étape implique la cyclisation de précurseurs appropriés pour former le noyau indéno-pyrrole. Cela peut être réalisé par une série de réactions de condensation et de cyclisation.
Introduction du groupe méthyle : Le groupe méthyle est introduit par des réactions d’alkylation, souvent en utilisant de l’iodure de méthyle ou des agents alkylants similaires en présence d’une base.
Fixation du groupe p-tolyle : Le groupe p-tolyle est introduit par une réaction d’alkylation de Friedel-Crafts, en utilisant du chlorure de p-tolyle et un catalyseur acide de Lewis tel que le chlorure d’aluminium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de synthèses automatisées et de systèmes de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-1-(p-tolyl)indéno[1,2-b]pyrrol-4(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la formation d’alcools ou d’amines.
Substitution : Le composé peut subir des réactions de substitution électrophile ou nucléophile, selon la nature des substituants et les conditions de réaction.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Agents halogénants tels que la N-bromosuccinimide pour la bromation.
Principaux produits formés
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
La 2-Méthyl-1-(p-tolyl)indéno[1,2-b]pyrrol-4(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément de construction en synthèse organique pour le développement de nouveaux matériaux et composés.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée pour ses applications thérapeutiques potentielles, en particulier dans la découverte et le développement de médicaments.
Industrie : Utilisée dans la production de matériaux avancés, y compris les polymères et les composants électroniques.
Applications De Recherche Scientifique
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
Le mécanisme d’action de la 2-Méthyl-1-(p-tolyl)indéno[1,2-b]pyrrol-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec des enzymes, des récepteurs et d’autres biomolécules, conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies pathologiques ou moduler l’activité des récepteurs pour produire des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-4-aryl-5-oxo-4,5-dihydro-1H-indéno[1,2-b]pyridine : Structure similaire, mais avec des groupes fonctionnels différents.
3-((4-Méthylpipérazin-1-yl)méthyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine : Contient un noyau pyrrolo-pyridine avec des substituants similaires.
Unicité
La 2-Méthyl-1-(p-tolyl)indéno[1,2-b]pyrrol-4(1H)-one est unique en raison de sa structure spécifique du noyau indéno-pyrrole et de la présence de groupes méthyle et p-tolyle. Cette combinaison unique confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
112807-64-4 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-methyl-1-(4-methylphenyl)indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C19H15NO/c1-12-7-9-14(10-8-12)20-13(2)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-11H,1-2H3 |
Clé InChI |
VCSNRGIXSSNUBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC3=C2C4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)

![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)

![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

